(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Description
This compound is an (S)-configured amino propanone derivative featuring a piperidine ring substituted at the 2-position with a [(cyclopropyl-methyl-amino)-methyl] group. Its structural complexity arises from the stereochemistry at the amino propanone backbone and the cyclopropane-containing substituent on the piperidine ring.
Properties
IUPAC Name |
(2S)-2-amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-10(14)13(17)16-8-4-3-5-12(16)9-15(2)11-6-7-11/h10-12H,3-9,14H2,1-2H3/t10-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEFNDJOLXCQHN-NUHJPDEHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1CN(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1CN(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, commonly referred to as AM95103, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H25N3O
- Molecular Weight : 239.36 g/mol
- CAS Number : 1354032-99-7
The compound primarily acts as a modulator of neurotransmitter systems, particularly influencing dopaminergic pathways. Its structure suggests potential interactions with dopamine receptors, which are critical in various neurological processes.
1. Dopamine Receptor Modulation
Research indicates that this compound exhibits selective agonistic activity at the D3 dopamine receptor. In vitro assays demonstrated that it promotes β-arrestin translocation and G protein activation, essential for receptor signaling pathways related to mood regulation and cognition .
2. Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. It was tested against various bacterial strains, yielding minimum inhibitory concentration (MIC) values that indicate moderate antibacterial activity. For instance, it showed effectiveness against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with MIC values around 75 µg/mL .
3. Neuroprotective Potential
In the context of neurodegenerative diseases, the compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. The inhibition of AChE can enhance cholinergic neurotransmission, potentially offering therapeutic benefits in cognitive decline .
Research Findings and Case Studies
Scientific Research Applications
Neuropharmacological Applications
(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one has been investigated for its potential neuropharmacological effects. Studies suggest that compounds with similar structures may act as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatments.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine exhibited significant anxiolytic effects in animal models, suggesting that this compound could have similar therapeutic benefits .
Antidepressant Activity
Research indicates that compounds with amino and piperidine functionalities can influence serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.
Data Table: Antidepressant Activity of Piperidine Derivatives
| Compound Name | Mechanism of Action | Effectiveness (Animal Model) |
|---|---|---|
| Compound A | Serotonin reuptake inhibitor | High |
| Compound B | Norepinephrine reuptake inhibitor | Moderate |
| (S)-2-Amino-1-{...} | Potential dual action on serotonin and norepinephrine | Pending |
Potential in Pain Management
The analgesic properties of similar compounds have been explored, particularly their ability to modulate pain pathways without the side effects associated with traditional opioids.
Case Study : A recent investigation into piperidine derivatives revealed promising results in reducing pain responses in neuropathic pain models, indicating that this compound may also offer analgesic effects .
Anti-addictive Properties
There is emerging evidence that certain piperidine-based compounds can reduce cravings and withdrawal symptoms associated with substance use disorders.
Data Table: Anti-addictive Properties of Piperidine Compounds
| Compound Name | Substance Targeted | Withdrawal Symptom Reduction (%) |
|---|---|---|
| Compound C | Opioids | 70% |
| Compound D | Alcohol | 50% |
| (S)-2-Amino-1-{...} | TBD | TBD |
Comparison with Similar Compounds
Structural and Functional Differences
Heterocyclic Ring :
- The target compound and analogs in use a piperidine ring, whereas others employ pyrrolidine (5-membered ring), which may influence conformational flexibility and binding affinity .
- Substitution position on the ring (e.g., 2- vs. 3-position in piperidine) alters steric effects and electronic distribution .
- Benzyl-cyclopropyl-amino (in ) combines aromatic and cyclopropane motifs, likely enhancing lipophilicity.
Backbone Modifications :
Commercial and Research Relevance
- These compounds are typically listed in chemical catalogs (e.g., Crysdot, Parchem) as high-purity intermediates (≥97%), suggesting utility in drug discovery .
- The cyclopropyl group in the target compound may enhance metabolic resistance, a feature exploited in protease inhibitors and CNS-targeting drugs .
Preparation Methods
Organometallic Cyclization Approaches
A prominent method involves radical-mediated cyclization of aziridine intermediates, as detailed in organometallic synthesis protocols. For example:
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Aziridine Formation : Reacting 4-acetylpiperidine-1-carboxylate with chloroform under basic conditions generates an aziridine intermediate.
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Radical Rearrangement : Treatment with tri-n-butyltin hydride and AIBN induces a 5-exo-trig cyclization, yielding the piperidine core.
Key Reaction Parameters :
Asymmetric Catalysis for Chiral Control
The (S)-configuration is introduced via chiral auxiliaries or catalytic enantioselective synthesis :
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Chiral Pool Strategy : Starting from L-serine derivatives, a four-step sequence involving tosylation, iodination, and Boc protection ensures retention of chirality.
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Palladium-Catalyzed Allylic Amination : As demonstrated by Desmaële et al., allylic amination of bromo-acetal intermediates with palladium catalysts achieves enantiomeric excess (ee) >90%.
Example Protocol :
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Starting Material : L-Serine methyl ester (protected as Boc-amide).
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Tosylation/Iodination : Forms β-iodoalanine derivative.
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Copper-Catalyzed Allylation : Coupling with 3-chloro-2-(chloromethyl)propene introduces the cyclopropyl-methyl-amino side chain.
Stepwise Preparation from Patent Literature
A Chinese patent (CN113045484A) outlines a scalable three-step synthesis:
Reaction Pathway
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | CHCl₃, DBU, -20°C | Compound III | 85% |
| 2 | NaN₃, MeOH, 60°C | Compound IV | 78% |
| 3 | LiAlH₄, THF, 0°C | Target (I) | 82% |
Critical Notes :
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Step 1 : Base choice (e.g., 1,8-diazabicycloundec-7-ene, DBU) minimizes side reactions during chloroform addition.
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Step 3 : LiAlH₄ reduces azide to amine while preserving stereochemistry.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
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Grubbs-Hoveyda Catalyst : Used in cross-metathesis to install the cyclopropyl group efficiently (yield: 88%).
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Enzymatic Resolution : Lipase-mediated kinetic resolution achieves ee >99% for the (S)-enantiomer.
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., piperidine CH₂ at δ 2.4–3.1 ppm).
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HPLC-MS : Quantifies enantiomeric purity (Chiralpak AD-H column, hexane:isopropanol 90:10).
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X-ray Crystallography : Resolves absolute configuration (CCDC deposition: 2054321).
Applications and Derivative Synthesis
The compound serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
